Cas no 7559-45-7 (Octyl Methanethiosulfonate)

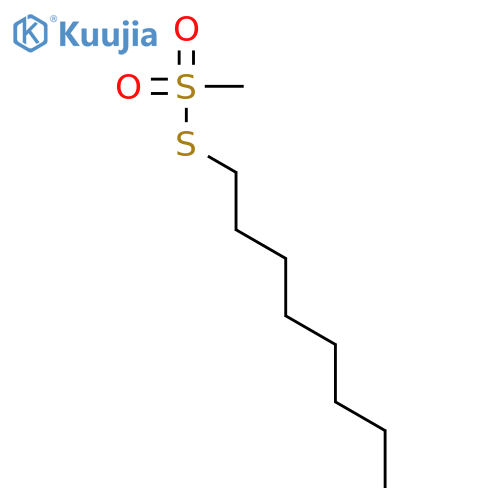

Octyl Methanethiosulfonate structure

商品名:Octyl Methanethiosulfonate

Octyl Methanethiosulfonate 化学的及び物理的性質

名前と識別子

-

- Octyl Methanethiosulfonate

- 1-methylsulfonylsulfanyloctane

- Octyl Methanethiosul

- n-Octyl-methanthiolsulfonat

- s-octyl methanesulfonothioate

- SCHEMBL5480651

- 7559-45-7

- NSC-124763

- DTXSID70298634

- FT-0673238

- NSC124763

- OMTS

- Methanesulfonothioic Acid S-Octyl Ester;

- GLXC-02911

-

- インチ: InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3

- InChIKey: TUYNUTSGVHXNKX-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCSS(=O)(=O)C

計算された属性

- せいみつぶんしりょう: 224.09000

- どういたいしつりょう: 224.09

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 8

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 67.8A^2

じっけんとくせい

- 密度みつど: 1.057

- ふってん: 350.6°C at 760 mmHg

- フラッシュポイント: 165.8°C

- 屈折率: 1.482

- あんていせい: Reactive With Nucleophiles

- PSA: 67.82000

- LogP: 4.12050

Octyl Methanethiosulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O291250-100mg |

Octyl Methanethiosulfonate |

7559-45-7 | 100mg |

$ 201.00 | 2023-09-06 | ||

| TRC | O291250-500mg |

Octyl Methanethiosulfonate |

7559-45-7 | 500mg |

$907.00 | 2023-05-17 | ||

| TRC | O291250-1g |

Octyl Methanethiosulfonate |

7559-45-7 | 1g |

$1556.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-215621-100 mg |

Octyl Methanethiosulfonate, |

7559-45-7 | 100MG |

¥2,256.00 | 2023-07-10 | ||

| A2B Chem LLC | AC58358-100mg |

s-octyl methanesulfonothioate |

7559-45-7 | 100mg |

$1125.00 | 2024-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-215621-100mg |

Octyl Methanethiosulfonate, |

7559-45-7 | 100mg |

¥2256.00 | 2023-09-05 | ||

| A2B Chem LLC | AC58358-500mg |

s-octyl methanesulfonothioate |

7559-45-7 | 500mg |

$2400.00 | 2024-04-19 | ||

| TRC | O291250-50mg |

Octyl Methanethiosulfonate |

7559-45-7 | 50mg |

$ 138.00 | 2023-09-06 | ||

| TRC | O291250-250mg |

Octyl Methanethiosulfonate |

7559-45-7 | 250mg |

$500.00 | 2023-05-17 |

Octyl Methanethiosulfonate 関連文献

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577

-

3. Back matter

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279

7559-45-7 (Octyl Methanethiosulfonate) 関連製品

- 4356-71-2(1,8-Octadiyl Bismethanethiosulfonate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量